Exatecan - 171335-80-1

Exatecan

Catalog Number: EVT-253801
CAS Number: 171335-80-1
Molecular Formula: C24H22FN3O4
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exatecan mesylate is a semi-synthetic, water-soluble, hexacyclic derivative of camptothecin, belonging to the class of topoisomerase I inhibitors. [, , , , ] It holds a significant role in scientific research, particularly in the development of novel cancer therapies. [, , , , ] Exatecan acts as a potent antitumor agent, primarily by disrupting DNA replication in rapidly dividing cells, leading to cell death. [] Its water solubility makes it particularly suitable for use in antibody-drug conjugates (ADCs), a promising avenue for targeted cancer therapy. [, , , , , , , , ]

Future Directions
  • Optimization of ADC Design: Investigating novel linkers, conjugation strategies, and combinations of Exatecan with other payloads to enhance the efficacy and safety of Exatecan-based ADCs. [, , , , , , , , ]

  • Identification of Predictive Biomarkers: Exploring biomarkers that can identify patients most likely to benefit from Exatecan-based therapies, potentially enabling personalized treatment strategies. [, ]

  • Combination Therapies: Evaluating the synergy of Exatecan-based therapies with other treatment modalities, such as immunotherapy, chemotherapy, and radiation therapy, to enhance treatment outcomes. [, , ]

  • Clinical Development: Conducting further clinical trials to fully evaluate the safety and efficacy of Exatecan-based therapies in a wider range of cancer indications. [, , , , , , , , , , ]

  • Drug Delivery System Refinement: Exploring alternative drug delivery systems, such as nanoparticles or liposomes, to further enhance the targeted delivery and therapeutic index of Exatecan. []

  • Mechanism of Resistance Studies: Investigating the mechanisms underlying potential resistance to Exatecan-based therapies to develop strategies for overcoming or preventing resistance. [, , , , ]

SN-38

Compound Description: SN-38 is a potent topoisomerase I inhibitor and the active metabolite of irinotecan, a chemotherapy drug used to treat various cancers. [, , ]

Relevance: SN-38, like Exatecan, is a camptothecin derivative and a topoisomerase I inhibitor. [, , ] It serves as a relevant comparator for Exatecan in terms of potency and efficacy. Studies have compared Exatecan-based ADCs with SN-38-based ADCs, highlighting the potential advantages of Exatecan in terms of overcoming drug resistance and achieving broader antitumor activity. [, ]

Deruxtecan (DXd)

Compound Description: Deruxtecan (DXd) is a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs) for cancer treatment. [, , , , ]

Relevance: Deruxtecan, similar to Exatecan, is a camptothecin analog and a topoisomerase I inhibitor. [, , , , ] The two compounds are often compared in research exploring new ADC designs. Studies have shown that Exatecan-based ADCs can overcome resistance mechanisms that limit the effectiveness of DXd-based ADCs. [] Additionally, Exatecan-based ADCs have shown improved safety profiles compared to DXd-based ADCs in some preclinical studies. [, ]

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy drug used to treat various cancers, including pancreatic cancer. [, ]

Relevance: While not structurally related to Exatecan, Gemcitabine is relevant because it has been investigated in combination with Exatecan for the treatment of advanced pancreatic cancer. [] A phase III clinical trial compared Exatecan plus Gemcitabine to Gemcitabine alone in this setting, but the combination did not demonstrate a survival advantage. []

Monomethyl Auristatin E (MMAE)

Compound Description: Monomethyl Auristatin E (MMAE) is a potent antimitotic agent that inhibits cell division by disrupting microtubule assembly. It is commonly used as a payload in ADCs. [, , ]

Relevance: MMAE serves as a relevant comparator for Exatecan in the context of ADC development, as both are utilized as payloads. [, , ] Although they have different mechanisms of action (MMAE targets microtubules, while Exatecan inhibits topoisomerase I), their efficacy and safety profiles in ADCs are often compared. Studies have shown that Exatecan-based ADCs can be effective in tumor models where MMAE-based ADCs have limited activity. [] Additionally, Exatecan-based ADCs may have a more favorable safety profile in terms of certain toxicities, such as interstitial lung disease. []

DM1 (Maytansine derivative)

Compound Description: DM1 is a potent cytotoxic agent that inhibits cell division by binding to tubulin and disrupting microtubule function. It is a maytansine derivative and commonly used as a payload in ADCs. [, ]

Relevance: DM1 is another widely used ADC payload, providing a relevant point of comparison for Exatecan-based ADCs. [, ] While both payloads are highly cytotoxic, they have different mechanisms of action and may exhibit distinct efficacy and safety profiles. Studies have explored the relative merits of Exatecan and DM1 as ADC payloads, considering factors such as potency, bystander killing effects, and potential for overcoming drug resistance. [, ]

Doxorubicin

Compound Description: Doxorubicin is a widely used anthracycline chemotherapy drug that works by interfering with DNA replication and repair. []

Relevance: Similar to paclitaxel, doxorubicin's relevance stems from its inclusion in Shasqi's CAPAC™ platform, which explores the use of click chemistry to activate prodrugs at tumor sites. [] Although doxorubicin and Exatecan have distinct mechanisms of action, they share the challenge of balancing efficacy with systemic toxicity. This shared challenge makes them both candidates for targeted delivery approaches like the CAPAC™ platform, aiming to improve their therapeutic indices. []

Paclitaxel

Compound Description: Paclitaxel is a chemotherapy drug that inhibits cell division by stabilizing microtubules, preventing their disassembly. []

Relevance: Paclitaxel is relevant in the context of Exatecan research because both are potent cytotoxic agents that have been investigated as payloads for targeted drug delivery systems. [] Specifically, both compounds are being explored within Shasqi's CAPAC™ platform, which utilizes click chemistry to activate prodrugs at the tumor site. [] This platform aims to enhance the safety and efficacy of these drugs by reducing systemic exposure.

Source and Classification

Exatecan is classified as a camptothecin analog and is produced by Daiichi Sankyo Company. It is designed to enhance the therapeutic efficacy of existing camptothecin derivatives like topotecan and irinotecan while minimizing their toxic side effects. The compound has undergone extensive clinical trials and has shown promise in treating various solid tumors due to its potent cytotoxicity against cancer cells .

Synthesis Analysis

The synthesis of Exatecan involves several intricate steps that enhance its stability and efficacy. The process typically begins with the modification of the camptothecin core structure. Key methods include:

  1. Starting Materials: The synthesis often utilizes commercially available camptothecin as the starting material.
  2. Reagents: Chemical reagents such as boron trichloride (BCl₃), aluminum chloride (AlCl₃), and pyridinium p-toluenesulfonate (PPTS) are employed to facilitate various reactions.
  3. Key Steps:
    • The introduction of a fluorine atom at the C11 position increases cytotoxicity.
    • The formation of the lactone ring is crucial; Exatecan exhibits improved stability in its closed form compared to other derivatives.
    • Reactions involving sodium azide and subsequent coupling with glycolic acid are also integral to its synthesis .
Molecular Structure Analysis

Exatecan's molecular structure is characterized by:

  • Core Structure: It retains the essential camptothecin framework, which includes a fused ring system that is critical for its biological activity.
  • Functional Groups: The presence of a fluorine substituent at the C11 position enhances its pharmacological properties.
  • Stability Factors: The compound's lactone form is stabilized by steric effects from the fluorine atom and other structural modifications that reduce hydrolysis in human plasma .

The molecular formula for Exatecan is C38H39ClFN6O8SC_{38}H_{39}ClFN_6O_8S, with a molecular weight of approximately 793.21 g/mol .

Chemical Reactions Analysis

Exatecan participates in several chemical reactions relevant to its function:

  • Hydrolysis: The lactone form can undergo hydrolysis, but Exatecan's structure minimizes this reaction compared to other camptothecin derivatives.
  • Conjugation Reactions: Exatecan can be conjugated to antibodies or other macromolecules through various linkers, enhancing its delivery to tumor cells while improving pharmacokinetics .
  • Release Mechanisms: In antibody-drug conjugates (ADCs), Exatecan is often linked via cleavable linkers that release the active drug upon internalization into cancer cells .
Mechanism of Action

Exatecan exerts its anticancer effects primarily through the inhibition of topoisomerase I. This mechanism involves:

  • DNA Interaction: Upon binding to topoisomerase I, Exatecan stabilizes the enzyme-DNA complex, preventing DNA ligation after strand cleavage.
  • Cytotoxic Effects: This stabilization leads to DNA damage during replication, ultimately triggering apoptosis in cancer cells.
  • Comparative Potency: Studies indicate that Exatecan demonstrates significantly higher potency than other camptothecin derivatives, with subnanomolar IC₅₀ values observed in various cancer cell lines .
Physical and Chemical Properties Analysis

Exatecan exhibits several notable physical and chemical properties:

  • Solubility: It is partially water-soluble, which poses challenges for formulation but can be advantageous for certain delivery systems .
  • Stability: The compound shows increased stability in physiological conditions due to structural modifications that reduce hydrolysis rates.
  • Log P Value: Its partition coefficient (log P) ranges between 1.67 and 3.29, indicating moderate lipophilicity which affects its absorption and distribution characteristics .
Applications

Exatecan has several significant applications in cancer therapy:

  1. Anticancer Agent: It is primarily used as a potent inhibitor of topoisomerase I in various preclinical and clinical settings targeting solid tumors.
  2. Antibody-Drug Conjugates: Exatecan serves as a payload in ADCs, allowing targeted delivery of cytotoxic agents directly to cancer cells while minimizing systemic toxicity .
  3. Research Tool: It is utilized in laboratory settings for studying topoisomerase function and resistance mechanisms in cancer cells.
Structural Analysis and Design Rationale

Hexacyclic Camptothecin Analog Modifications

Exatecan (DX-8951f) is a fully synthetic hexacyclic derivative of camptothecin, distinguished by an alicyclic ring fused to the A and B rings of the core scaffold. This modification introduces a primary amine group at the structural equivalent of the camptothecin 7-position, significantly enhancing water solubility while maintaining potent topoisomerase I (TOP1) inhibition [3] [8]. The hexacyclic framework stabilizes the molecule’s bioactive lactone conformation through steric constraints, reducing pH-dependent hydrolysis compared to earlier camptothecins [2].

Role of Alicyclic Ring Fusion in Enhancing Topoisomerase I Affinity

The fused alicyclic ring creates additional van der Waals contacts with residues in the TOP1-DNA cleavage complex. Computational modeling reveals that exatecan’s extended ring system interacts with TOP1 residue Asn-352—a contact absent in non-fused analogs like SN-38 [4]. This interaction stabilizes the ternary TOP1-DNA-exatecan complex, increasing the drug’s residence time by 3.5-fold compared to SN-38. Biochemical assays confirm exatecan’s superior TOP1 trapping, with IC₅₀ values approximately 2.5-fold lower than SN-38 across multiple cell lines [3] [4].

Impact of Lipophilic Substituents (Positions 10 and 11) on Membrane Permeability

Exatecan incorporates methyl (position 10) and fluorine (position 11) substituents on ring A. These lipophilic groups enhance membrane permeability by elevating the calculated logP value to ~1.67–3.29, facilitating passive diffusion into tumor cells [3] [6]. Crucially, exatecan evades efflux by P-glycoprotein (P-gp) transporters, a common resistance mechanism for camptothecins. Studies in P-gp-overexpressing cell lines show exatecan retains full cytotoxicity, whereas SN-38 activity decreases >8-fold [3] [8]. The fluorine atom further contributes to metabolic stability by reducing oxidative metabolism [6].

Comparative Structural Advantages Over SN-38 and Irinotecan

Table 1: Structural and Biochemical Comparison of Exatecan with SN-38/Irinotecan

ParameterExatecanSN-38Irinotecan
TOP1 Trapping IC₅₀ (nM)18.5 ± 2.145.3 ± 5.72100 ± 310*
LogP1.67–3.293.453.10
P-gp SubstrateNoYesYes
Aqueous SolubilityHighLowModerate

*Irinotecan requires metabolic activation to SN-38 [3] [4] [10]

Exatecan’s non-prodrug status eliminates the need for enzymatic activation (unlike irinotecan), ensuring predictable pharmacokinetics. Its fused ring system provides ~28-fold greater cytotoxicity than SN-38 in vitro, attributed to enhanced TOP1 binding and cellular accumulation [3] [8].

Strategic Functionalization for Drug Delivery Applications

Primary Amine Handle for Conjugation Chemistry

The 7-equivalent primary amine serves as a versatile conjugation site for prodrugs and antibody-drug conjugates (ADCs). Site-specific coupling through this amine preserves exatecan’s lactone ring and TOP1 binding activity. Conjugates maintain low-nanomolar cytotoxicity post-cleavage, as demonstrated in HER2-targeting ADCs where exatecan-based constructs show >90% tumor growth inhibition in xenograft models [6] [8].

β-Eliminative Linker Systems for Controlled Release

Exatecan’s amine enables incorporation into pH-sensitive β-eliminative linkers (e.g., used in CBX-12). These linkers release exatecan in acidic tumor microenvironments (pH ≤6.5) with a half-life of ~40 hours. The controlled release profile maintains therapeutic drug levels >14 days post-single dose, contrasting with SN-38’s rapid clearance (t₁/₂ = 10–12 hours) [2] [6]. Table 2 compares release kinetics:

Table 2: Release Kinetics of Exatecan Prodrug Systems

ConjugateLinker TypeRelease t₁/₂Tumor Residence
PEG₄₀ₖ-Exatecanβ-eliminative40 hours>14 days
CBX-12pH-sensitive peptide2.5 hours72 hours
SN-38 glucuronideEnzymaticMinutes<24 hours

[2] [6]

Properties

CAS Number

171335-80-1

Product Name

Exatecan

IUPAC Name

(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione

Molecular Formula

C24H22FN3O4

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C24H22FN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1

InChI Key

ZVYVPGLRVWUPMP-FYSMJZIKSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O

Synonyms

(1S,9S)-1-amino-9-ethyl-5-fluoro-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo(de)pyrano(3',4'-6,7)indolizino(1,2-b)quinoline-10,13(9H,15H)dione methanesulfonate
DX 8951
DX 8951f
DX-8951
DX-8951a
DX-8951f
exatecan
exatecan mesilate hydrate
exatecan mesylate
exatecan methanesulfonate dihydrate

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.